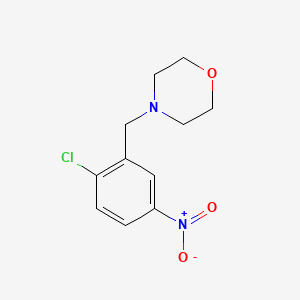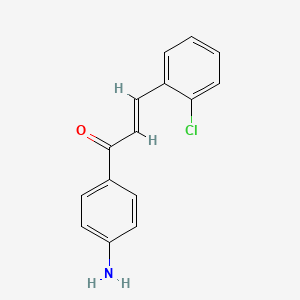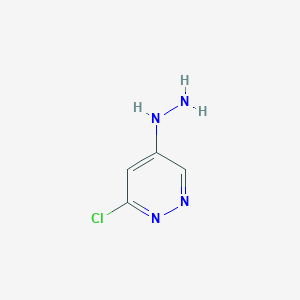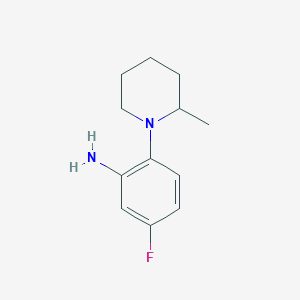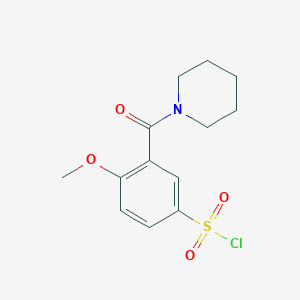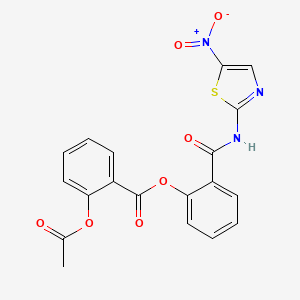
Nitazoxanide Impurity 2
概要
説明
Nitazoxanide Impurity 2 is a byproduct or degradation product associated with the synthesis and stability of Nitazoxanide, a broad-spectrum anti-infective drug. Nitazoxanide is known for its efficacy against a variety of protozoa, helminths, anaerobic bacteria, and viruses. Impurities like this compound are crucial for understanding the drug’s stability, efficacy, and safety profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nitazoxanide Impurity 2 typically involves the degradation of Nitazoxanide under specific conditions. One common method involves alkaline hydrolysis, where Nitazoxanide is subjected to a basic environment, leading to the formation of various degradation products, including Impurity 2 . The reaction conditions often include the use of a strong base such as sodium hydroxide, elevated temperatures, and prolonged reaction times to ensure complete degradation.
Industrial Production Methods
In an industrial setting, the production of this compound is controlled to monitor and minimize its presence in the final pharmaceutical product. This involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to quantify and identify impurities . The industrial synthesis of Nitazoxanide itself is optimized to reduce the formation of impurities through controlled reaction conditions and purification steps.
化学反応の分析
Types of Reactions
Nitazoxanide Impurity 2 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to further degradation of Impurity 2.
Reduction: Reducing agents can potentially convert Impurity 2 back to its parent compound or other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups present in Impurity 2.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro derivatives, while reduction could yield amine derivatives .
科学的研究の応用
Nitazoxanide Impurity 2 has several scientific research applications:
作用機序
The mechanism of action of Nitazoxanide Impurity 2 is not well-documented, as it is primarily a degradation product. understanding its formation and behavior helps in elucidating the stability and efficacy of Nitazoxanide. The parent compound, Nitazoxanide, exerts its effects by interfering with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, essential for anaerobic energy metabolism in parasites .
類似化合物との比較
Similar Compounds
Tizoxanide: A major active metabolite of Nitazoxanide with similar antiparasitic properties.
5-Nitrothiazole-2-amine: Another impurity related to Nitazoxanide with distinct chemical properties.
2-Acetoxy-N-(2-thiazolyl)benzamide: A structurally related compound with different pharmacological activities.
Uniqueness
Nitazoxanide Impurity 2 is unique due to its specific formation pathway and its role in the stability profile of Nitazoxanide. Unlike other impurities, it provides insights into the degradation mechanisms and potential safety concerns associated with the parent drug .
特性
IUPAC Name |
[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S/c1-11(23)28-15-9-5-3-7-13(15)18(25)29-14-8-4-2-6-12(14)17(24)21-19-20-10-16(30-19)22(26)27/h2-10H,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTFKOYJBMIACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952686-58-7 | |
| Record name | 2-(((5-Nitro-2-thiazolyl)amino)carbonyl)phenyl 2-(acetyloxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952686587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(((5-NITRO-2-THIAZOLYL)AMINO)CARBONYL)PHENYL 2-(ACETYLOXY)BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6R68C9Y8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione](/img/structure/B3174227.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)
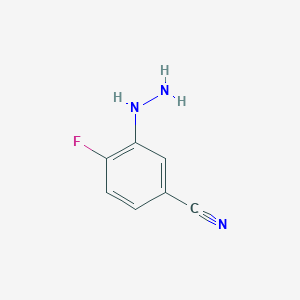
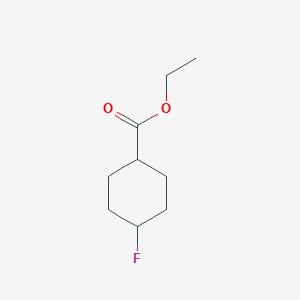
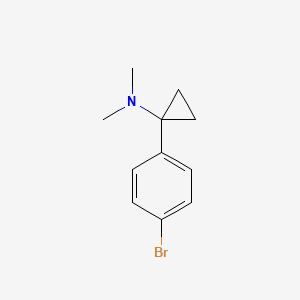

![2-Benzyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B3174251.png)
